N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide
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Overview
Description
N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a pyrazine ring, a pyrrolidine ring, and an acetamide group, making it a valuable molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps:
Formation of the Pyrazine Ring: The initial step involves the synthesis of the 3-cyanopyrazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Pyrrolidine Ring: The next step is the introduction of the pyrrolidine ring. This is often done via nucleophilic substitution reactions where the pyrazine derivative reacts with a pyrrolidine precursor.
Incorporation of the Acetamide Group: Finally, the acetamide group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products
Scientific Research Applications
N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Employed in studies involving enzyme inhibition, receptor binding assays, and as a probe in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
- N-(4-fluoro-5-(((2S,4R)-2-methyl-4-((2-methylimidazo[1,2-a]pyrazin-8-yl)oxy)pyrrolidin-1-yl)methyl)thiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide stands out due to its specific structural features, such as the combination of the pyrazine and pyrrolidine rings with the acetamide group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for targeted research and development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better leverage its potential in various scientific fields.
Properties
IUPAC Name |
N-[2-[3-(3-cyanopyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-9(19)17-7-12(20)18-5-2-10(8-18)21-13-11(6-14)15-3-4-16-13/h3-4,10H,2,5,7-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCADQQFYNKCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)OC2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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